BenchChemオンラインストアへようこそ!

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

Lipophilicity Drug-likeness Lead optimization

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one (CAS 1485849-52-2) is a 1,2-dihydropyridin-2-one derivative bearing an N1-cyclopropyl group, a C3 primary amine, and a C6 methyl substituent. It is commercially catalogued as a building block by multiple vendors at ≥95% purity.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13154223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1C2CC2)N
InChIInChI=1S/C9H12N2O/c1-6-2-5-8(10)9(12)11(6)7-3-4-7/h2,5,7H,3-4,10H2,1H3
InChIKeyUOURZFUMTGCYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one (CAS 1485849-52-2) is a 1,2-dihydropyridin-2-one derivative bearing an N1-cyclopropyl group, a C3 primary amine, and a C6 methyl substituent. It is commercially catalogued as a building block by multiple vendors at ≥95% purity [1]. Computed physicochemical parameters include a molecular weight of 164.20 g/mol, a calculated XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 46.3 Ų, a single rotatable bond, and one hydrogen bond donor paired with two hydrogen bond acceptors [1]. These features position the compound as a moderately polar, conformationally restricted heterocyclic scaffold suitable for lead-generation libraries and fragment-based design.

Why Generic Substitution of 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one Fails: The Quantifiable Cost of Analog Interchange


In-class 3-amino-1,2-dihydropyridin-2-ones cannot simply be interchanged because minor alterations to the N1 and C6 substituents produce measurable differences in lipophilicity, conformational flexibility, and predicted metabolic stability that directly impact lead progression. For example, replacing N1-cyclopropyl with N1-isopropyl increases calculated XLogP3-AA by 0.3 log units, while inserting a methylene spacer between the cyclopropyl and the pyridinone core adds a full rotatable bond, raising the entropic penalty upon target binding [1][2]. Furthermore, the cyclopropyl motif is independently documented to enhance metabolic stability by resisting CYP-mediated oxidation relative to open-chain alkyl groups, an effect that cannot be presumed for generic N-alkyl or N-benzyl analogs [3]. The quantitative differentiation documented below demonstrates why procurement decisions in lead optimization and medicinal chemistry require explicit attention to the precise substitution pattern.

3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one – Quantitative Evidence Guide for Scientific Selection


Lipophilicity Modulation: N1-Cyclopropyl Lowers XLogP3-AA by 0.3 Units vs. N1-Isopropyl Analog

The target compound exhibits a computed XLogP3-AA of 0.8, compared with 1.1 for the direct N1-isopropyl analog 3-amino-6-methyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS 1495594-89-2) [1][2]. This 0.3 log-unit reduction in lipophilicity is attributable to the shorter, stronger C–C bonds and enhanced π-character of the cyclopropyl ring, which polarize the C–H bonds and reduce overall hydrophobicity relative to the isopropyl group [3]. Lower lipophilicity generally correlates with improved aqueous solubility, reduced plasma protein binding, and diminished CYP promiscuity—all favorable attributes in early drug discovery.

Lipophilicity Drug-likeness Lead optimization

Conformational Restriction: Single Rotatable Bond vs. Two Rotatable Bonds in the N1-Methylene Spacer Analog

The target compound contains one rotatable bond (the exocyclic C–N linkage of the cyclopropyl group), whereas the N1-cyclopropylmethyl analog 3-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439902-65-4) contains two rotatable bonds owing to the additional methylene spacer [1][2]. Conformational restriction by the N1-cyclopropyl group eliminates one freely rotating bond, which can reduce the entropic penalty upon target binding and potentially improve binding affinity, as reviewed by Talele (2016) [3]. Cyclopropyl rings also enforce a fixed orientation of the N1 substituent, which may pre-organize the scaffold into a bioactive conformation.

Conformational flexibility Entropic binding penalty Structural biology

Lipophilicity Gain vs. Des-Methyl Analog: C6-Methyl Increases XLogP3-AA by 0.3 Units

The target compound (XLogP3-AA = 0.8) is 0.3 log units more lipophilic than its des-methyl counterpart, 3-amino-1-cyclopropylpyridin-2(1H)-one (CAS 1447960-21-5, XLogP3-AA = 0.5), reflecting the contribution of the C6 methyl group [1][2]. This incremental increase in lipophilicity is achieved without altering TPSA (46.3 Ų) or hydrogen bond donor/acceptor counts, preserving the compound's polar surface area while modestly enhancing membrane permeability potential. The methyl group also fills a small lipophilic pocket that would remain unoccupied by the des-methyl analog, a commonly exploited tactic in fragment growing.

Lipophilic efficiency Structure-activity relationships Fragment growing

Predicted Metabolic Stability Advantage: Cyclopropyl C–H Bonds Resist CYP Oxidation Relative to Alkyl Chains

Cyclopropyl C–H bonds possess higher bond dissociation energies than typical alkane C–H bonds due to ring strain and enhanced s-character, making them less susceptible to hydrogen-atom abstraction by cytochrome P450 enzymes [1][2]. This class-level property is well-documented in the medicinal chemistry literature: the cyclopropyl ring has been employed in drugs such as pitavastatin to divert metabolism away from CYP3A4, and systematic substitution of metabolic hotspots with cyclopropyl groups has been shown to increase drug half-life [2]. No compound-specific metabolic stability data are publicly available for the target compound; this inference is drawn from the extensive precedent for cyclopropyl-containing drug candidates.

Metabolic stability Cytochrome P450 Pharmacokinetics

C6-Methyl as a Metabolic Soft Spot Blocker: Precedent for Enhanced Stability of Methyl-Substituted Cyclopropanes

A documented observation in drug metabolism is that cyclopropyl rings, while resistant to CYP oxidation relative to alkanes, can themselves undergo oxidative ring opening at unsubstituted positions. The Hypha Discovery blog details a case from IDO1 inhibitor optimization where substitution of a cyclopropyl ring with a methyl group was employed to block CYP-mediated oxidation, simultaneously improving metabolic stability and boosting lipophilic ligand efficiency [1]. The target compound's C6-methyl group occupies the sole unsubstituted carbon of the pyridinone ring adjacent to the cyclopropyl, potentially providing a dual metabolic shield: the cyclopropyl group protects the N1 position, while the methyl group protects the C6 position from oxidative attack.

Site of metabolism CYP oxidation Metabolic shielding

Commercial Availability and Purity: ≥95% from Multiple Vendors Supports Reproducible Procurement

The target compound is stocked at ≥95% purity by AKSci (Product Code 0321DZ), Enamine (EN300-725150), and Leyan (Product No. 2020051) . The N1-cyclopropylmethyl analog (CAS 1439902-65-4) and the N1-isopropyl analog (CAS 1495594-89-2) are also commercially available at similar purity levels, ensuring that comparative studies between these analogs can be conducted using materials of equivalent quality. Batch-to-batch consistency is supported by vendor-supplied Certificates of Analysis and SDS documentation .

Chemical procurement Quality control Reproducibility

Best Research and Industrial Application Scenarios for 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one


Lead Optimization Scaffold Requiring Balanced Lipophilicity and Conformational Rigidity

Programs seeking to replace an N-alkyl (e.g., isopropyl) or N-benzyl substituent with a more polar, metabolically stable group should evaluate this compound. The 0.3 log-unit reduction in XLogP3-AA relative to the N-isopropyl analog improves ligand efficiency metrics, while the single rotatable bond minimizes entropic penalties upon target engagement [1]. This scenario applies to kinase inhibitor programs, GPCR modulator discovery, and any lead series where lipophilic ligand efficiency (LLE) is a key design parameter.

Fragment Growing from Des-Methyl Hit to C6-Methyl Probe

When a fragment screen identifies 3-amino-1-cyclopropylpyridin-2(1H)-one as a weak hit (XLogP3-AA = 0.5), procurement of the C6-methyl analog enables systematic exploration of a lipophilic vector without altering the TPSA or hydrogen-bonding donor/acceptor profile. The +0.3 log-unit lipophilicity increase may strengthen hydrophobic contacts with the target while preserving the favorable physicochemical properties of the parent fragment [2].

Building Block for Cyclopropyl-Containing Kinase Inhibitor Libraries

The 3-amino-1,2-dihydropyridin-2-one core is a recognized scaffold in kinase inhibitor design, and the N1-cyclopropyl group provides conformational restriction that can pre-organize the molecule for ATP-binding site interactions. Dihydropyridinone derivatives have been patented as selective inhibitors of KDR, FGFR, JAK, and Syk kinases [3]. The C3 primary amine serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid library expansion from a single building block.

Metabolic Stability Screening Cascade Starting Point

For discovery teams implementing a metabolic stability screening cascade, this compound offers a rationally designed starting point: the cyclopropyl C–H bonds resist CYP-mediated oxidation due to their higher bond dissociation energy (~106 kcal/mol vs. ~98–101 kcal/mol for typical alkane C–H bonds), while the C6-methyl group may block oxidative ring opening at the unsubstituted carbon of the cyclopropyl moiety based on precedence from BMS and Merck drug discovery programs [4]. Compound procurement at this stage allows head-to-head comparison with the des-methyl and N-isopropyl analogs in microsomal or hepatocyte stability assays to experimentally validate the predicted stability advantage.

Quote Request

Request a Quote for 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.